Ethyl 3-(2-benzothiazolyl) pyruvate
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Overview
Description
Ethyl 3-(2-benzothiazolyl) pyruvate is an organic compound with the molecular formula C12H11NO3S. It is a derivative of pyruvic acid, where the ethyl ester is bonded to a benzothiazole ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-benzothiazolyl) pyruvate typically involves the reaction of ethyl pyruvate with 2-aminobenzothiazole. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as electrosynthesis. This method is considered environmentally friendly and efficient, as it avoids the use of toxic reagents and harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-benzothiazolyl) pyruvate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzothiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-(2-benzothiazolyl) pyruvate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-benzothiazolyl) pyruvate involves its interaction with various molecular targets and pathways. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and HMGB1, which play a crucial role in the body’s inflammatory response. This inhibition helps in reducing inflammation and protecting tissues from damage .
Comparison with Similar Compounds
Ethyl 3-(2-benzothiazolyl) pyruvate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its use in the synthesis of pharmaceuticals.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Benzothiazole: The parent compound, which serves as a building block for various derivatives
This compound stands out due to its unique combination of the benzothiazole ring and the pyruvate moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
66904-39-0 |
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Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-oxopropanoate |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-12(15)9(14)7-11-13-8-5-3-4-6-10(8)17-11/h3-6H,2,7H2,1H3 |
InChI Key |
NGENAUZCHCXMIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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